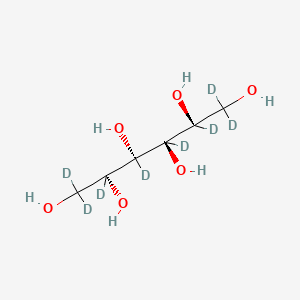
D-Sorbitol-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Sorbitol-d8, also known as Sorbitol-d8 or D-Glucitol-d8, is a deuterium-labeled form of D-Sorbitol. It is a six-carbon sugar alcohol that can be used as a sugar substitute. The compound is often utilized in scientific research due to its stable isotopic labeling, which makes it valuable for various analytical and experimental purposes .
準備方法
Synthetic Routes and Reaction Conditions
D-Sorbitol-d8 is synthesized by the hydrogenation of D-Glucose in the presence of deuterium gas. The reaction typically involves a platinum catalyst and is carried out under high pressure and temperature conditions. The deuterium atoms replace the hydrogen atoms in the D-Sorbitol molecule, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity. The deuterium gas used in the reaction is often sourced from heavy water (D2O), and the reaction conditions are optimized to maximize the incorporation of deuterium atoms into the D-Sorbitol molecule .
化学反応の分析
Types of Reactions
D-Sorbitol-d8 undergoes various chemical reactions, including:
Reduction: The compound can be reduced back to D-Glucose-d8 under specific conditions.
Substitution: Deuterium atoms in this compound can be substituted with other isotopes or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sorbitol dehydrogenase, NAD+, and appropriate buffers.
Reduction: Hydrogen gas and suitable catalysts.
Substitution: Various isotopic or functional group reagents depending on the desired substitution.
Major Products Formed
Oxidation: D-Fructose-d8
Reduction: D-Glucose-d8
Substitution: Various isotopically labeled or functionalized derivatives of this compound.
科学的研究の応用
D-Sorbitol-d8 has a wide range of scientific research applications, including:
作用機序
D-Sorbitol-d8 exerts its effects primarily through its role as a sugar alcohol. It can act as a laxative by drawing water into the large intestine, thereby stimulating bowel movements . Additionally, its deuterium labeling allows it to be used as a tracer in various biochemical and pharmacokinetic studies, providing insights into metabolic and enzymatic processes .
類似化合物との比較
Similar Compounds
D-Sorbitol: The non-deuterated form of D-Sorbitol-d8, commonly used as a sugar substitute and in various industrial applications.
D-Mannitol: Another six-carbon sugar alcohol with similar properties but different stereochemistry.
Xylitol: A five-carbon sugar alcohol used as a sugar substitute with different metabolic pathways.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications where stable isotopic tracers are required. This labeling allows for precise tracking and analysis of metabolic and enzymatic processes, providing insights that are not possible with non-labeled compounds .
特性
分子式 |
C6H14O6 |
|---|---|
分子量 |
190.22 g/mol |
IUPAC名 |
(2S,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2,2D2,3D,4D,5D,6D |
InChIキー |
FBPFZTCFMRRESA-NHQJSRGRSA-N |
異性体SMILES |
[2H][C@]([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)([C@]([2H])(C([2H])([2H])O)O)O |
正規SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


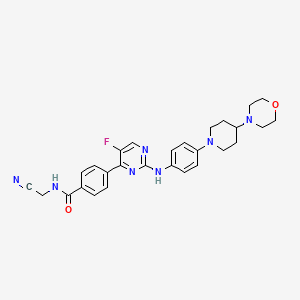
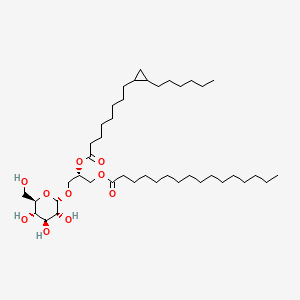
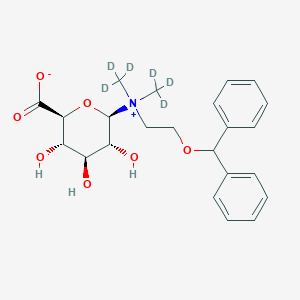
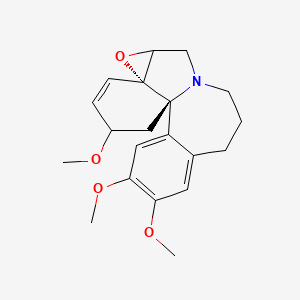

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12429704.png)
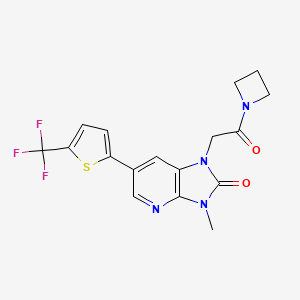
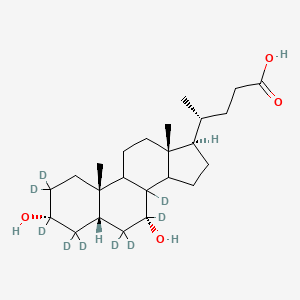
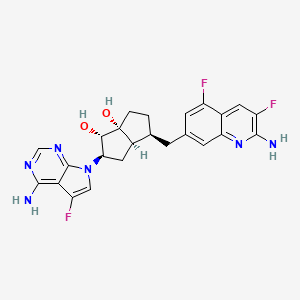
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12429737.png)
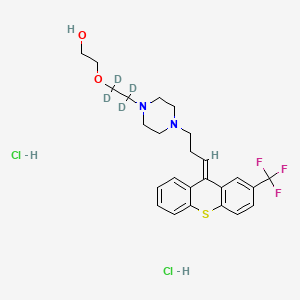
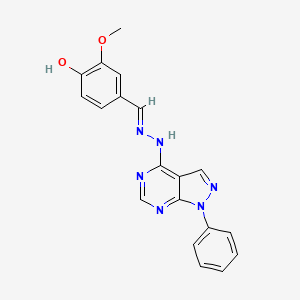
![sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate](/img/structure/B12429757.png)
![4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol](/img/structure/B12429759.png)
